4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes dichlorophenoxy and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is attached through an etherification reaction using 3,5-dichlorophenol and a suitable base.
N-Ethylation: The final step involves the N-ethylation of the pyrimidine ring using ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(3,5-dichlorophenoxy)-N-isopropyl-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the ethyl group at the nitrogen atom differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-9-4-7(14)3-8(15)5-9/h3-6H,2H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCBNGBLQRKHMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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